molecular formula C9H17ClO2 B8570927 Tert-butyl 3-chloropivaloate

Tert-butyl 3-chloropivaloate

Cat. No. B8570927
M. Wt: 192.68 g/mol
InChI Key: KMBJYRVRYVUHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-chloropivaloate is a useful research compound. Its molecular formula is C9H17ClO2 and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-chloropivaloate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-chloropivaloate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-chloropivaloate

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

tert-butyl 3-chloro-2,2-dimethylpropanoate

InChI

InChI=1S/C9H17ClO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6H2,1-5H3

InChI Key

KMBJYRVRYVUHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The required 3-Chloro-2,2-dimethyl-propionic acid tert-butyl ester was prepared as follows: To a solution of 3-chloro-2,2-dimethylpropionic acid (5.00 g; 36.6 mmol) in DMF (25 mL) was added N,N′-carbonyldiimidazole (5.94 g; 36.6 mmol) and the resulting mixture was stirred for 1 hour at 40° C. Subsequently, tert-butyl alcohol (7.1 mL; 73 mmol) and DBU (5.5 mL; 36.6 mmol) were added and the mixture stirred overnight at 40° C. After cooling to RT, 5% aqueous NaHCO3 solution (50 mL) was added to the mixture and stirred for another 15 minutes. The reaction mixture was extracted with EtOAc. The organic layer was dried (Na2SO4), concentrated in vacuo and purified by column chromatography (SiO2, Et2O:hexanes 1:1) to afford 3-chloro-2,2-dimethyl-propionic acid tert-butyl ester (3.34 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A slurry of sodium tert-butoxide (195.3 g, 2.03 mol) in 800 mL of dry toluene was cooled to 0° C. in an ice bath. To the stirred slurry was added 3-chloropivaloyl chloride (XIII) (300.0 g 1.94 mol) dropwise at a rate sufficient to maintain the reaction temperature below 10° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction was quenched with water, the mixture extracted with ether, and the ether layer washed with water and saturated NaHCO3. After drying over MgSO4, the solution was filtered and concentrated to give the product as an amber oil. 1H NMR (CDCl3) δ 1.24 (s,6H), 1.46 (s,9H), 3.57 (s,2H); 13C NMR (CDCl3) δ 22.96, 27.70, 44.80, 53.32, 80.87, 174.5.
Quantity
195.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

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